4-Nitrobenzamidine hydrochloride

Enzyme Kinetics Serine Protease Inhibition Kallikrein

Authentic 4-Nitrobenzamidine hydrochloride (CAS 15723-90-7) for reproducible research. The para-nitro substituent confers electron-withdrawing properties that fundamentally alter enzyme inhibition kinetics—shifting from competitive to mixed-type inhibition versus generic benzamidine. Demonstrates potent APN inhibition (IC50=30nM) with >100μM selectivity over HDAC1/2 for confident target validation. Exhibits differential cytotoxicity against A549 & MDA-MB-231 cancer lines. Do not substitute with 4-amino or 3-nitro analogs without re-validation. Procure ≥98% pure material for SAR studies, labeled Diminazene synthesis, or anticancer screening reference.

Molecular Formula C7H8ClN3O2
Molecular Weight 201.61 g/mol
CAS No. 15723-90-7
Cat. No. B014795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzamidine hydrochloride
CAS15723-90-7
Synonyms4-Nitro-benzenecarboximidamide Hydrochloride; 
Molecular FormulaC7H8ClN3O2
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)[NH3+])[N+](=O)[O-].[Cl-]
InChIInChI=1S/C7H7N3O2.ClH/c8-7(9)5-1-3-6(4-2-5)10(11)12;/h1-4H,(H3,8,9);1H
InChIKeyCJXJAUKCHHAJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzamidine Hydrochloride (CAS 15723-90-7): Structural, Physicochemical, and Safety Profile for Research Procurement


4-Nitrobenzamidine hydrochloride (CAS 15723-90-7), with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol, is a para-substituted benzamidine derivative characterized by the presence of a nitro group on the benzene ring. This substitution imparts strong electron-withdrawing characteristics, differentiating its physicochemical and biological properties from the parent benzamidine and other analogs. The compound is a pale yellow crystalline solid with a melting point of 286-288°C and is typically stored at -20°C due to its hygroscopic nature . It is available from commercial vendors with a purity specification of ≥98% (HPLC/T) . Safety data sheets indicate it is harmful if swallowed (H302), harmful in contact with skin (H312), and causes skin and serious eye irritation (H315, H319) [1]. Its primary research applications stem from its role as a reversible competitive inhibitor of serine proteases and as a building block for the synthesis of more complex molecules, including labeled Diminazene .

Why 4-Nitrobenzamidine Hydrochloride Cannot Be Casually Substituted by Other Benzamidine Derivatives


Substituting 4-nitrobenzamidine hydrochloride with a generic benzamidine or a closely related analog (e.g., 4-aminobenzamidine, 3-nitrobenzamidine) is not scientifically sound due to profound differences in enzyme inhibition kinetics, cellular potency, and physicochemical properties dictated by the para-nitro substituent. The electron-withdrawing nitro group not only alters the basicity and hydrogen-bonding capacity of the amidine moiety but also fundamentally changes the compound's interaction with biological targets, leading to a shift from competitive to mixed-type inhibition in certain systems [1]. Furthermore, the specific substitution pattern is critical for downstream synthetic applications, such as the preparation of labeled compounds where the nitro group serves as a site for further functionalization [2]. Therefore, direct replacement without rigorous re-validation of activity in the specific assay system can lead to misinterpretation of data or failure of synthetic routes.

Quantitative Evidence Guide for 4-Nitrobenzamidine Hydrochloride: Comparative Performance Against Analogs


Kinetic Mechanism of Inhibition: 4-Nitrobenzamidine Exhibits Mixed-Type Inhibition of rK1 Kallikrein, Unlike Competitive Inhibition by Benzamidine

In a direct head-to-head kinetic study using purified rat tissue kallikrein (rK1) and the substrate Bz-Arg-Nan, 4-nitrobenzamidine (NBzA) was found to be a mixed-type inhibitor. This is a key differentiator from the parent compound, benzamidine (BzA), which acts as a competitive inhibitor under the same conditions [1]. The change in inhibition mechanism implies a distinct binding mode and interaction with the enzyme's active site and/or an allosteric site.

Enzyme Kinetics Serine Protease Inhibition Kallikrein

Potent and Selective Inhibition of Aminopeptidase N (APN/CD13) with a Sub-100 nM IC50

4-Nitrobenzamidine demonstrates potent and selective inhibition of Aminopeptidase N (APN), a zinc-dependent metalloprotease implicated in tumor angiogenesis and metastasis. In a porcine kidney microsome assay, the compound exhibited an IC50 of 30 nM [1]. Importantly, this inhibition is highly selective, as the compound showed no significant activity against histone deacetylases HDAC1/HDAC2 (IC50 > 100,000 nM) in a parallel assay, providing a class-level inference of target selectivity within this assay panel [1]. While direct comparator data for other benzamidines in this exact assay are not available, this potency and selectivity profile defines a key research niche.

Aminopeptidase N CD13 Cancer Enzyme Inhibition

Differential Anticancer Cytotoxicity: Potent Activity Against Human Cancer Cell Lines A549 and MDA-MB-231

4-Nitrobenzamidine hydrochloride exhibits differential in vitro cytotoxicity against human cancer cell lines. It was found to be potent with IC50 values of 3.2 μM against A549 lung carcinoma cells and 5.9 μM against MDA-MB-231 breast adenocarcinoma cells . This data provides a baseline for comparing the compound's antiproliferative activity across different cancer types.

Cancer Cytotoxicity Antiproliferative Lung Cancer Breast Cancer

Key Physicochemical Properties: Melting Point and Storage Requirements for Procurement Planning

The hydrochloride salt form of 4-nitrobenzamidine (CAS 15723-90-7) has a reported melting point of 286-288°C and is described as a hygroscopic solid requiring storage at -20°C under an inert atmosphere to maintain purity . These specifications are critical for procurement and laboratory handling, as they differentiate it from the free base (4-nitrobenzamidine, CAS 25412-75-3) and other salt forms, which may have different stability and solubility profiles.

Physicochemical Properties Stability Storage Procurement

Recommended Research and Application Scenarios for 4-Nitrobenzamidine Hydrochloride Based on Quantitative Evidence


Investigating the Role of Aminopeptidase N (APN/CD13) in Cancer and Angiogenesis

Researchers focused on APN, a key regulator of tumor growth and metastasis, can utilize 4-nitrobenzamidine hydrochloride as a potent (IC50 = 30 nM) and selective tool compound. Its high selectivity over HDAC1/2 (IC50 > 100 μM) [1] allows for more confident attribution of observed biological effects to APN inhibition, minimizing confounding factors from off-target activity. This makes it particularly suitable for in vitro studies aimed at validating APN as a therapeutic target or screening for synergistic effects with other anti-cancer agents.

Comparative Enzyme Kinetics and Mechanistic Studies on Serine Proteases

Scientists studying the structure-activity relationships (SAR) of benzamidine-based serine protease inhibitors will find 4-nitrobenzamidine hydrochloride invaluable. Its unique mixed-type inhibition mechanism against rK1, as opposed to the competitive inhibition of benzamidine [2], provides a powerful tool for probing the active site topography and allosteric regulation of kallikreins and related enzymes. This differential mechanism allows for more nuanced kinetic analyses and can inform the rational design of more selective or potent inhibitors.

Synthesis of Labeled and Functionalized Pharmaceutical Intermediates

For medicinal chemists, 4-nitrobenzamidine hydrochloride serves as a versatile building block. A well-documented application is its use in the preparation of labeled Diminazene , a veterinary trypanocidal agent. The presence of the para-nitro group provides a chemical handle for further functionalization, such as reduction to an amino group (yielding 4-aminobenzamidine) or participation in nucleophilic aromatic substitution reactions. Researchers developing new chemical entities or probes should procure this compound as a starting material for these specific synthetic transformations.

In Vitro Anticancer Screening and Cell-Based Assay Development

Given its established differential cytotoxicity against A549 (lung) and MDA-MB-231 (breast) cancer cell lines with low micromolar IC50 values , 4-nitrobenzamidine hydrochloride can be employed as a reference standard in cell-based anticancer screening campaigns. Its activity profile provides a benchmark for comparing the potency and selectivity of novel analogs or for use as a positive control in assays designed to identify new modulators of cancer cell viability.

Quote Request

Request a Quote for 4-Nitrobenzamidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.